![molecular formula C21H17N7O3 B2702540 ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate CAS No. 1179456-47-3](/img/no-structure.png)

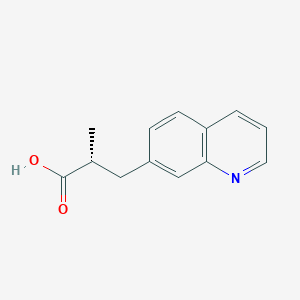

ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

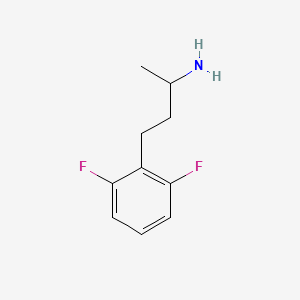

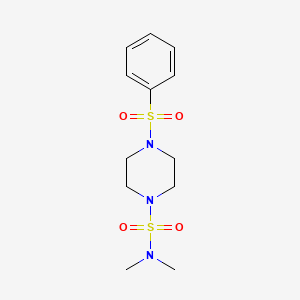

The compound “ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate” is a complex organic molecule. It belongs to the class of compounds known as pyrazolotriazolopyrimidines . These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of compounds related to ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate has led to the development of various heterocyclic compounds. For example, Mustazza et al. (2001) explored the synthesis of pyrazolo, triazolo, and imidazo pyrimidines with potential applications in medicinal chemistry, highlighting the versatility of these frameworks for drug development (Mustazza et al., 2001). Similarly, Khadem et al. (1989) worked on nitrogen-bridged purine-like C-nucleosides, showcasing the potential of these compounds in nucleoside analogs (Khadem et al., 1989).

Biological Applications and Potential Therapeutic Uses

Research has not only focused on the synthesis of these compounds but also on their potential biological activities. For instance, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, demonstrating the therapeutic potential of such compounds (Rahmouni et al., 2016). This underlines the importance of this compound derivatives in the search for new therapeutic agents.

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of derivatives have been a significant area of interest. For example, Khobragade et al. (2010) reported on pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives showing significant antimicrobial activity, suggesting these compounds could serve as leads for the development of new antimicrobial agents (Khobragade et al., 2010).

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate involves the reaction of 4-aminobenzoic acid with ethyl chloroformate to form ethyl 4-aminobenzoate. This intermediate is then reacted with 5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid to form the final product.", "Starting Materials": [ "4-aminobenzoic acid", "ethyl chloroformate", "5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid" ], "Reaction": [ "Step 1: React 4-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 4-aminobenzoate.", "Step 2: React ethyl 4-aminobenzoate with 5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA) to form ethyl 4-((5-oxo-8-phenyl-5,8-dihydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[4,3-a]pyrimidin-3-yl)amino)benzoate." ] } | |

Número CAS |

1179456-47-3 |

Fórmula molecular |

C21H17N7O3 |

Peso molecular |

415.413 |

Nombre IUPAC |

ethyl 4-[(2-oxo-6-phenyl-1,5,6,8,10,11-hexazatricyclo[7.3.0.03,7]dodeca-3,7,9,11-tetraen-12-yl)amino]benzoate |

InChI |

InChI=1S/C21H17N7O3/c1-2-31-19(30)13-8-10-14(11-9-13)23-20-25-26-21-24-17-16(18(29)27(20)21)12-22-28(17)15-6-4-3-5-7-15/h3-12,22H,2H2,1H3,(H,23,25) |

Clave InChI |

RMCXHUPTPXSWTP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=NN=C3N2C(=O)C4=CNN(C4=N3)C5=CC=CC=C5 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Chlorophenyl)ethyl][(dimethyl-1,3-oxazol-2-yl)methyl]amine](/img/structure/B2702460.png)

![N-(3-chloro-2-methylphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2702469.png)

![3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2702473.png)

![N-{5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2702476.png)